molecular formula C9H4ClF3N2O2 B3038627 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 874830-60-1

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B3038627
CAS No.: 874830-60-1
M. Wt: 264.59 g/mol
InChI Key: NJBXNXQRWKNKLV-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 874830-60-1) is a heterocyclic compound with the molecular formula C₉H₄ClF₃N₂O₂ and a molecular weight of 264.59 g/mol . Its structure features a chlorine substituent at position 6, a trifluoromethyl group at position 2, and a carboxylic acid at position 3 of the imidazo[1,2-a]pyridine core. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in synthesizing enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBXNXQRWKNKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158606
Record name 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874830-60-1
Record name 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874830-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclocondensation reaction of a trifluoromethyl-containing building block with appropriate precursors . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C9H4ClF3N2O2
  • Molecular Weight : 220.58 g/mol
  • IUPAC Name : 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its imidazole ring structure is known to interact with various biological targets, making it a candidate for drug development.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties. A study demonstrated that modifications to the trifluoromethyl group can enhance the antibacterial efficacy against resistant strains of bacteria .
  • Anticancer Research : Compounds containing the imidazo[1,2-a]pyridine scaffold have been evaluated for their anticancer properties. In vitro studies indicated that 6-chloro derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis .

Biological Assays

The compound is utilized in various biological assays to evaluate its pharmacological effects. For instance, it has been tested for its ability to inhibit specific enzymes that are crucial in disease pathways, including kinases involved in cancer progression.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications, leading to the creation of novel compounds with tailored biological activities.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1018828-69-7)
  • Molecular Formula : C₉H₅F₃N₂O₂
  • Molecular Weight : 230.14 g/mol
  • Key Differences: The trifluoromethyl group is at position 6 instead of position 2.
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1355171-48-0)
  • Molecular Formula : C₉H₄ClF₃N₂O₂
  • Molecular Weight : 264.59 g/mol
  • Key Differences : Chlorine and trifluoromethyl groups are swapped (Cl at position 3, CF₃ at position 6). The altered electronic environment may affect acidity (pKa) and binding affinity to biological targets .

Derivatives with Modified Functional Groups

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate (CAS: 138642-97-4)
  • Molecular Formula : C₈H₅ClN₂O₂·xH₂O
  • Molecular Weight : 196.59 g/mol (anhydrous)
  • Key Differences : Lacks the trifluoromethyl group. The absence of CF₃ reduces lipophilicity (logP) and metabolic stability, making it less suitable for blood-brain barrier penetration .
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
  • Molecular Formula : C₁₅H₁₁Cl₂N₃O
  • Molecular Weight : 320.17 g/mol
  • Key Differences : The trifluoromethyl and carboxylic acid groups are replaced with a 4-chlorophenyl and acetamide moiety. This modification increases molecular weight and alters hydrogen-bonding capacity, impacting solubility and target selectivity .

Nitro-Substituted Analogues

3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)
  • Molecular Formula : C₂₁H₁₄N₃O₄F₃S
  • Molecular Weight : 485.41 g/mol
  • Key Differences : Introduction of a nitro group at position 3 and a tosylmethyl group at position 2. The nitro group is strongly electron-withdrawing, increasing reactivity in nucleophilic substitution reactions compared to the carboxylic acid derivative .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Key Functional Groups
Target Compound (CAS 874830-60-1) 264.59 2.1 Slightly soluble -COOH, -CF₃, -Cl
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 230.14 1.8 Moderate -COOH, -CF₃
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate 196.59 0.9 High -COOH, -Cl
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 264.59 2.3 Low -COOH, -CF₃, -Cl
  • Key Insights: The trifluoromethyl group in the target compound enhances metabolic resistance compared to non-CF₃ analogues . Carboxylic acid derivatives generally exhibit higher aqueous solubility than nitro or acetamide variants .

Biological Activity

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 874830-60-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H4ClF3N2O2
  • Molecular Weight : 220.58 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥97% (HPLC)

This compound is characterized by the presence of a carboxylic acid functional group, which plays a crucial role in its biological interactions.

Anti-inflammatory Effects

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The half-maximal inhibitory concentrations (IC50) for these compounds against COX-1 and COX-2 were reported to be in the low micromolar range, indicating potent anti-inflammatory activity .

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These findings suggest that the imidazo[1,2-a]pyridine scaffold can be optimized for enhanced anti-inflammatory activity through structural modifications.

CRF(1) Receptor Antagonism

Another significant biological activity of this compound is its role as a potent antagonist of the corticotropin-releasing factor receptor type 1 (CRF(1)R). A study identified a series of compounds based on the imidazo[1,2-a]pyridine structure that demonstrated high binding affinity and selectivity towards CRF(1)R, which is implicated in stress response and anxiety disorders .

The optimization of these compounds led to enhanced antagonistic effects, showcasing the potential therapeutic applications in treating anxiety and depression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for the development of more effective derivatives of imidazo[1,2-a]pyridine compounds. The presence of electron-withdrawing groups like trifluoromethyl and chlorine at specific positions has been shown to enhance biological activity by improving binding affinity to target receptors and enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Anti-cancer Activity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Neuroprotective Effects : Research has indicated that certain imidazo[1,2-a]pyridine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and what reagents are critical for functional group installation?

The synthesis typically involves a multi-step approach:

  • Core Formation : Cyclocondensation of 3-amino-6-chloropyridine derivatives with α-haloketones (e.g., 1,3-dichloroacetone) under reflux in polar aprotic solvents like 1,2-dimethoxyethane .
  • Trifluoromethyl Introduction : Electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., using CF₃Cu reagents) at the C2 position .
  • Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl carboxylates) under acidic or basic conditions. Potassium permanganate or chromium trioxide in aqueous media may oxidize methyl groups to carboxylic acids .
    Critical Reagents : Sodium benzenesulfinate for sulfonation, phosphoryl trichloride for formylation, and Pd/C for hydrogenation .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., trifluoromethyl at C2, carboxylic acid at C3). The deshielded C3 proton appears as a singlet due to neighboring electron-withdrawing groups .
    • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
  • Chromatography : TLC or HPLC monitors reaction progress; silica gel chromatography purifies intermediates .
  • Elemental Analysis : Validates stoichiometry, particularly for halogen (Cl) and fluorine (CF₃) content .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact due to potential toxicity .
  • Waste Disposal : Segregate halogenated waste and coordinate with certified agencies for incineration or chemical neutralization .
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure; consult SDS for spill management (e.g., absorb with vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the trifluoromethylation step?

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with ligands like Xantphos to enhance CF₃ coupling efficiency .
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to balance reaction rate and byproduct formation .
  • Temperature Control : Gradual heating (50–80°C) minimizes decomposition of thermally sensitive intermediates .
  • Monitoring Tools : In-situ FTIR or GC-MS tracks trifluoromethyl group incorporation and side reactions .

Q. What computational methods are suitable for predicting the physicochemical properties or reactivity of this compound?

  • Molecular Dynamics (MD) : Simulates solvation effects and stability in aqueous/organic matrices .
  • DFT Calculations : Predicts pKa (carboxylic acid group: ~2.5–3.5), LogP (~2.1–2.5), and nucleophilic/electrophilic sites for derivatization .
  • Docking Studies : Models interactions with biological targets (e.g., enzymes) to guide SAR for antimicrobial or anticancer applications .

Q. How can structural modifications enhance the compound’s bioactivity while retaining its core scaffold?

  • Substituent Variation :
    • Replace Cl at C6 with Br (via bromoperoxidase) or NH₂ (via Buchwald–Hartwig amination) to modulate electron density .
    • Convert carboxylic acid to amides or esters to improve membrane permeability .
  • Hybrid Molecules : Conjugate with triazole or thiadiazole moieties to exploit synergistic antibacterial effects .

Q. How should researchers address contradictory data in literature regarding reaction yields or byproduct formation?

  • Reproducibility Checks : Replicate protocols from independent sources (e.g., PubChem vs. patent methods) .
  • Byproduct Identification : Use LC-MS or HRMS to detect sulfonated or hydroxylated derivatives arising from solvent interactions .
  • Conditional Adjustments : Optimize stoichiometry (e.g., 1.2 eq. CF₃ reagent) or purge oxygen to suppress radical side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

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